Cas no 293302-14-4 (2H-Indol-2-one, 1,3-dihydro-3-[(4-hydroxyphenyl)methylene]-)

2H-Indol-2-one, 1,3-dihydro-3-[(4-hydroxyphenyl)methylene]- is a synthetic organic compound featuring an indole core structure substituted with a 4-hydroxyphenylmethylene group at the 3-position. This compound is of interest in medicinal and materials chemistry due to its conjugated π-electron system, which imparts potential photophysical and electrochemical properties. The presence of the hydroxyl group enhances its solubility in polar solvents and offers a reactive site for further functionalization. Its structural motif is relevant in the development of bioactive molecules, particularly in studies targeting kinase inhibition or antioxidant activity. The compound’s stability and synthetic accessibility make it a versatile intermediate for research applications.
2H-Indol-2-one, 1,3-dihydro-3-[(4-hydroxyphenyl)methylene]- structure
293302-14-4 structure
Product Name:2H-Indol-2-one, 1,3-dihydro-3-[(4-hydroxyphenyl)methylene]-
CAS No:293302-14-4
MF:C15H11NO2
MW:237.253343820572
CID:852676
PubChem ID:3610132
Update Time:2025-11-03

2H-Indol-2-one, 1,3-dihydro-3-[(4-hydroxyphenyl)methylene]- Chemical and Physical Properties

Names and Identifiers

    • 2H-Indol-2-one, 1,3-dihydro-3-[(4-hydroxyphenyl)methylene]-
    • 3-(4-Hydroxybenzylidenyl)indolin-2-one
    • 3-[(4-hydroxyphenyl)methylidene]-1H-indol-2-one
    • 3-[(4-hydroxyphenyl)methylidene]-1,3-dihydro-2H-indol-2-one
    • 3-(4-Hydroxybenzylidenyl) shy indolin-2-one
    • 293302-14-4
    • CHEMBL5204821
    • (E)-3-(4-hydroxybenzylidene)indolin-2-one
    • DTXSID80394151
    • Inchi: 1S/C15H11NO2/c17-11-7-5-10(6-8-11)9-13-12-3-1-2-4-14(12)16-15(13)18/h1-9,17H,(H,16,18)
    • InChI Key: PLAOAGFXNCEZMZ-UHFFFAOYSA-N
    • SMILES: O=C1C(=CC2C=CC(=CC=2)O)C2C=CC=CC=2N1

Computed Properties

  • Exact Mass: 237.07900
  • Monoisotopic Mass: 237.079
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 356
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • Surface Charge: 0
  • Tautomer Count: 7
  • XLogP3: 2.5
  • Topological Polar Surface Area: 49.3Ų

Experimental Properties

  • Color/Form: Not available
  • PSA: 49.33000
  • LogP: 3.02290
  • Solubility: Not available

2H-Indol-2-one, 1,3-dihydro-3-[(4-hydroxyphenyl)methylene]- Pricemore >>

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SHENG KE LU SI SHENG WU JI SHU
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Additional information on 2H-Indol-2-one, 1,3-dihydro-3-[(4-hydroxyphenyl)methylene]-

Introduction to 2H-Indol-2-one, 1,3-dihydro-3-[(4-hydroxyphenyl)methylene] and Its Significance in Modern Chemical Biology

The compound with the CAS number 293302-14-4, identified as 2H-Indol-2-one, 1,3-dihydro-3-[(4-hydroxyphenyl)methylene], represents a fascinating molecule in the realm of chemical biology. This heterocyclic compound belongs to the indole family, a class of molecules renowned for their diverse biological activities and structural versatility. The presence of a 1,3-dihydro scaffold and a 4-hydroxyphenylmethylene substituent endows this compound with unique chemical properties that make it a compelling subject of study in both academic research and pharmaceutical development.

Indole derivatives have long been of interest due to their role in various biological processes and their potential as therapeutic agents. The structural motif of 2H-Indol-2-one, 1,3-dihydro-3-[(4-hydroxyphenyl)methylene] is particularly intriguing because it combines the aromatic stability of the indole ring with the reactivity of the hydroxymethylene group. This combination allows for a wide range of chemical modifications and interactions, making it a versatile scaffold for drug discovery.

In recent years, there has been significant interest in developing novel compounds that can modulate biological pathways associated with diseases such as cancer, inflammation, and neurodegenerative disorders. The 1,3-dihydroindol-2-one core structure is known to exhibit inhibitory activity against various enzymes and receptors, making it a valuable starting point for designing small-molecule inhibitors. The addition of a 4-hydroxyphenylmethylene group further enhances its potential by introducing hydrogen bonding capabilities and increasing its solubility in polar environments.

One of the most exciting aspects of this compound is its potential application in the development of anti-inflammatory agents. Inflammatory processes are central to many chronic diseases, and targeting key inflammatory pathways has become a major focus in drug development. Preclinical studies have shown that derivatives of 2H-Indol-2-one, 1,3-dihydro-3-[(4-hydroxyphenyl)methylene] can interact with inflammatory mediators and modulate immune responses. Specifically, the hydroxymethylene group has been found to interact with proteins involved inNF-κB signaling, a critical pathway in inflammation.

Another area where this compound shows promise is in the treatment of neurological disorders. The indole scaffold is well-known for its ability to cross the blood-brain barrier, making it an attractive candidate for central nervous system (CNS) therapies. Researchers have been exploring its potential as an antioxidant and neuroprotective agent. The 4-hydroxyphenylmethylene group may contribute to its ability to scavenge reactive oxygen species (ROS), which are implicated in neuronal damage and degeneration.

The synthesis of 2H-Indol-2-one, 1,3-dihydro-3-[(4-hydroxyphenyl)methylene] involves multi-step organic reactions that highlight the synthetic versatility of indole derivatives. The process typically begins with the condensation of an indole derivative with an aldehyde or ketone under basic conditions to form the hydroxymethylene adduct. Subsequent cyclization reactions can then yield the desired 1,3-dihydroindol-2-one structure. Advances in synthetic methodologies have made it possible to produce this compound with high purity and yield, facilitating its use in further research and development.

In terms of pharmacokinetic properties, 293302-14-4 exhibits favorable characteristics for drug candidates. Its molecular structure allows for good oral bioavailability and reasonable metabolic stability. Additionally, its solubility profile makes it suitable for formulation into various dosage forms. These properties are crucial for ensuring that the compound can reach its target site of action effectively and remain active long enough to produce a therapeutic effect.

The growing body of research on 2H-Indol-2-one, 1,3-dihydro-3-[(4-hydroxyphenyl)methylene] underscores its importance as a lead compound in medicinal chemistry. Researchers are continuously exploring new derivatives and analogs to optimize their biological activity and reduce potential side effects. Computational modeling techniques are being employed to predict how different structural modifications will affect the compound's interactions with biological targets.

One particularly promising direction is the exploration of this compound's potential as an anticancer agent. Studies have indicated that derivatives of 1,3-dihydroindol-2-one can inhibit tyrosine kinases involved in cancer cell proliferation. The 4-hydroxyphenylmethylene group may play a role in disrupting signaling pathways that promote tumor growth and metastasis. Further preclinical studies are needed to fully elucidate these mechanisms and assess the therapeutic potential of this class of compounds.

The role of natural products inspired by indole derivatives cannot be overstated either. Many plants produce compounds structurally similar to synthetic ones like 293302-14-4, suggesting that they may have evolved these structures as part of their defense mechanisms or ecological interactions. By studying these natural products, researchers can gain insights into how different functional groups contribute to biological activity.

In conclusion,2H-Indol-2-one, 1,3-dihydro-3-[ (4-hydroxyphenyl)methylene) represents a significant advancement in chemical biology due to its unique structural features and diverse biological activities. Its potential applications span multiple therapeutic areas including anti-inflammation,neuroprotection,and cancer treatment,underscoring its importance as a lead compound for drug discovery programs worldwide.

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